molecular formula C20H21NO5 B12880678 2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid CAS No. 138845-22-4

2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid

Katalognummer: B12880678
CAS-Nummer: 138845-22-4
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: HSGKGSIULFWFSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(Ethyl(tetrahydrofuran-2-yl)amino)-2-hydroxybenzoyl)benzoic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a benzoyl group and a tetrahydrofuran ring in its structure suggests that it may exhibit unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Ethyl(tetrahydrofuran-2-yl)amino)-2-hydroxybenzoyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Coupling with Benzoyl Chloride: The intermediate is then coupled with benzoyl chloride in the presence of a base such as pyridine to form the benzoyl derivative.

    Hydrolysis and Final Coupling: The final step involves hydrolysis of the ester group to form the carboxylic acid, followed by coupling with the hydroxybenzoyl group under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(Ethyl(tetrahydrofuran-2-yl)amino)-2-hydroxybenzoyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

    Hydrolysis: Formation of carboxylic acids or amines.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure may make it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may be used in the synthesis of specialty chemicals or as a precursor for more complex molecules.

Wirkmechanismus

The mechanism of action of 2-(4-(Ethyl(tetrahydrofuran-2-yl)amino)-2-hydroxybenzoyl)benzoic acid would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the tetrahydrofuran ring and the benzoyl group suggests that it may interact with hydrophobic pockets in proteins, while the hydroxyl and carboxylic acid groups may form hydrogen bonds with amino acid residues.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-(Methyl(tetrahydrofuran-2-yl)amino)-2-hydroxybenzoyl)benzoic acid: Similar structure but with a methyl group instead of an ethyl group.

    2-(4-(Ethyl(pyrrolidin-2-yl)amino)-2-hydroxybenzoyl)benzoic acid: Similar structure but with a pyrrolidine ring instead of a tetrahydrofuran ring.

    2-(4-(Ethyl(tetrahydropyran-2-yl)amino)-2-hydroxybenzoyl)benzoic acid: Similar structure but with a tetrahydropyran ring instead of a tetrahydrofuran ring.

Uniqueness

The uniqueness of 2-(4-(Ethyl(tetrahydrofuran-2-yl)amino)-2-hydroxybenzoyl)benzoic acid lies in the combination of the tetrahydrofuran ring and the benzoyl group, which may confer unique chemical and physical properties. This combination may result in specific interactions with biological targets or unique material properties that are not observed with similar compounds.

Eigenschaften

CAS-Nummer

138845-22-4

Molekularformel

C20H21NO5

Molekulargewicht

355.4 g/mol

IUPAC-Name

2-[4-[ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl]benzoic acid

InChI

InChI=1S/C20H21NO5/c1-2-21(18-8-5-11-26-18)13-9-10-16(17(22)12-13)19(23)14-6-3-4-7-15(14)20(24)25/h3-4,6-7,9-10,12,18,22H,2,5,8,11H2,1H3,(H,24,25)

InChI-Schlüssel

HSGKGSIULFWFSG-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1CCCO1)C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.